molecular formula C10H10O4S B2883884 1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-carboxylic acid CAS No. 405103-19-7

1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-carboxylic acid

Cat. No.: B2883884
CAS No.: 405103-19-7
M. Wt: 226.25
InChI Key: SIXDNAOJMRQGSG-UHFFFAOYSA-N
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Description

1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-carboxylic acid is a chemical compound with the molecular formula C10H10O4S and a molecular weight of 226.25 g/mol . It is also known by its IUPAC name, thiochromane-4-carboxylic acid 1,1-dioxide . This compound is characterized by the presence of a benzothiopyran ring system with a carboxylic acid group and two oxygen atoms attached to the sulfur atom, forming a sulfone group.

Scientific Research Applications

1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-carboxylic acid has several scientific research applications:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiochromanone derivative with an oxidizing agent to introduce the sulfone group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Alcohols, amines, thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfides, esters, amides, and various substituted derivatives of the benzothiopyran ring system .

Comparison with Similar Compounds

Properties

IUPAC Name

1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4S/c11-10(12)8-5-6-15(13,14)9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXDNAOJMRQGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C2C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405103-19-7
Record name 1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-carboxylic acid
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